molecular formula C12H10N2O B11899120 7-Methoxy-5H-pyrido[3,2-b]indole

7-Methoxy-5H-pyrido[3,2-b]indole

Cat. No.: B11899120
M. Wt: 198.22 g/mol
InChI Key: HDLUSVMXPOAFRQ-UHFFFAOYSA-N
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Description

7-Methoxy-5H-pyrido[3,2-b]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant in natural products and drugs due to their biological activities and structural diversity . This compound is characterized by a pyridoindole structure with a methoxy group at the 7th position, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of 7-Methoxy-5H-pyrido[3,2-b]indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole structure . Another approach includes the enantioselective Michael addition followed by reductive ring-expansion using DIBALH (diisobutylaluminum hydride) . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

7-Methoxy-5H-pyrido[3,2-b]indole undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

7-Methoxy-5H-pyrido[3,2-b]indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxy-5H-pyrido[3,2-b]indole involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors, influencing various biological processes. For instance, it may inhibit certain enzymes or interact with DNA to exert its effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

7-Methoxy-5H-pyrido[3,2-b]indole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

7-methoxy-5H-pyrido[3,2-b]indole

InChI

InChI=1S/C12H10N2O/c1-15-8-4-5-9-11(7-8)14-10-3-2-6-13-12(9)10/h2-7,14H,1H3

InChI Key

HDLUSVMXPOAFRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(N2)C=CC=N3

Origin of Product

United States

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